molecular formula C10H19IO2 B13309738 4-(Tert-butoxy)-4-(iodomethyl)oxane

4-(Tert-butoxy)-4-(iodomethyl)oxane

Cat. No.: B13309738
M. Wt: 298.16 g/mol
InChI Key: JUGQQDABNAIRAA-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-4-(iodomethyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered cyclic ethers, and this particular compound features a tert-butoxy group and an iodomethyl group attached to the oxane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-4-(iodomethyl)oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving diols or epoxides.

    Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-4-(iodomethyl)oxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodomethyl group to a methyl group or other reduced forms.

    Substitution: The iodomethyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving oxane derivatives.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-4-(iodomethyl)oxane would depend on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various biochemical or chemical effects. For example, the iodomethyl group may participate in halogen bonding or nucleophilic substitution reactions, while the tert-butoxy group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butoxy)-4-(chloromethyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    4-(Tert-butoxy)-4-(bromomethyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    4-(Methoxy)-4-(iodomethyl)oxane: Similar structure but with a methoxy group instead of a tert-butoxy group.

Uniqueness

4-(Tert-butoxy)-4-(iodomethyl)oxane is unique due to the presence of both the tert-butoxy and iodomethyl groups, which impart distinct chemical properties. The iodomethyl group is particularly reactive, making the compound useful for various synthetic applications.

Properties

Molecular Formula

C10H19IO2

Molecular Weight

298.16 g/mol

IUPAC Name

4-(iodomethyl)-4-[(2-methylpropan-2-yl)oxy]oxane

InChI

InChI=1S/C10H19IO2/c1-9(2,3)13-10(8-11)4-6-12-7-5-10/h4-8H2,1-3H3

InChI Key

JUGQQDABNAIRAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1(CCOCC1)CI

Origin of Product

United States

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